Neolactotetraose

描述

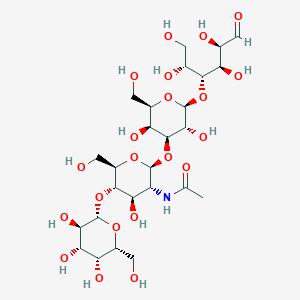

The compound Neolactotetraose is a complex organic molecule characterized by multiple hydroxyl groups and glycosidic linkages

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the individual sugar units. These units are then linked together through glycosidic bonds. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific hydroxyl sites. Common reagents include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated systems to control the reaction conditions precisely. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

化学反应分析

Hydrolysis Reactions

Neolactotetraose undergoes hydrolysis under acidic or enzymatic conditions:

| Condition | Products | Mechanism | Source |

|---|---|---|---|

| Acidic (0.1M HCl, 80°C) | Galactose, N-acetylglucosamine, glucose | Cleavage of glycosidic bonds via protonation of oxygen and nucleophilic attack | |

| Enzymatic (β-galactosidase) | Lacto-N-triose + galactose | Selective cleavage of terminal β1-4 galactose linkage |

Enzymatic hydrolysis exhibits substrate specificity, with human milk β-galactosidase showing preferential activity toward the β1-4 linkage over β1-3 bonds.

Glycosylation and Enzymatic Modification

Engineered Escherichia coli systems enable site-specific glucuronylation of this compound:

Key Findings:

-

Glucuronyltransferase (GlcAT-P) Activity :

Mouse brain-derived GlcAT-P expressed in E. coli attaches glucuronic acid (GlcA) to this compound, forming GlcAβ-3Galβ-4GlcNAcβ-3Galβ-4Glc ( ).

| Strain | Enzymes Expressed | Product | Yield |

|---|---|---|---|

| HN1 | LgtA, β1-4-GalT, GlcAT-P | GlcAnLc4 + residual nLc4 | 2.8 g/L |

| HN6 | LgtA, β1-4-GalT, GlcAT-P, RcsA | GlcAnLc4 (purified) | 5.1 g/L |

-

Competing Reactions :

Endogenous glycosyltransferases in E. coli may elongate this compound to neolactohexaose (nLc6) before glucuronylation .

Oxidation-Reduction Reactions

As a reducing sugar, this compound participates in redox reactions:

-

Benedict’s Test : Positive reaction (formation of Cu₂O precipitate) confirms free anomeric center at the glucose residue .

-

Periodate Oxidation : Cleaves vicinal diols in galactose and glucose rings, enabling structural analysis.

Functional Derivatives

This compound serves as a precursor for bioactive compounds:

-

HNK-1 Carbohydrate Motif : GlcAβ-3Galβ-4GlcNAcβ-3Galβ-4Glc (synthesized in E. coli) mimics neural cell adhesion molecules .

-

Sialylation : In vitro studies show α2-3/6-sialyltransferases modify terminal galactose, enhancing prebiotic activity.

Stability and Reactivity

| Parameter | Observation | Implication |

|---|---|---|

| pH Stability | Stable at pH 5–7; degrades in strong acid/base | Requires neutral buffers for storage |

| Thermal Degradation | Decomposes above 160°C | Lyophilization preferred over heat drying |

科学研究应用

Nutritional Applications

Neolactotetraose is recognized for its prebiotic properties, promoting the growth of beneficial gut bacteria, particularly bifidobacteria. This oligosaccharide serves as a source of energy for these bacteria, which play a crucial role in maintaining gut health and enhancing immune function.

Case Study: Prebiotic Effects in Infants

A study conducted on infants showed that the presence of this compound in human milk significantly increased the population of bifidobacteria in the gut compared to formula-fed infants. This suggests that this compound may help establish a healthy gut microbiome early in life, potentially reducing the risk of gastrointestinal infections and allergies .

Immunological Applications

This compound has been shown to have immunomodulatory effects. It can influence immune responses by acting as a ligand for specific receptors on immune cells.

Case Study: Modulation of Immune Responses

Research indicated that this compound could enhance the activity of immune cells such as dendritic cells and macrophages. These cells are essential for initiating immune responses against pathogens. The oligosaccharide's ability to modulate these responses suggests its potential use in developing immunotherapies for various diseases .

Pharmaceutical Applications

The unique properties of this compound have led to investigations into its use as a therapeutic agent. Its ability to inhibit pathogen adhesion to epithelial cells is particularly noteworthy.

Case Study: Inhibition of Pathogen Adhesion

In vitro studies demonstrated that this compound could effectively inhibit the adhesion of pathogenic bacteria such as Escherichia coli to intestinal epithelial cells. This property positions this compound as a potential candidate for preventing infections, particularly in vulnerable populations such as infants and the elderly .

Research on Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity or tailor it for specific applications.

Synthesis Table

| Derivative Name | Synthesis Method | Biological Activity |

|---|---|---|

| Sulfated this compound | Chemical synthesis with sulfation | Enhanced binding to receptors |

| Sialylated this compound | Enzymatic modification | Increased immunomodulatory effects |

| Glycosylated this compound | Glycosylation with specific enzymes | Improved prebiotic effects |

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes or interact with cell surface receptors, altering cellular signaling pathways.

相似化合物的比较

Similar Compounds

- Neolactotetraose

- This compound

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and glycosidic linkages, which confer distinct chemical and biological properties. Its complex structure allows for multiple points of interaction with biological molecules, making it a valuable tool for scientific research.

生物活性

Neolactotetraose (NLT) is a human milk oligosaccharide (HMO) composed of four monosaccharides: galactose, N-acetylglucosamine, and glucose. Its structure is represented as Galβ4GlcNAcβ3Galβ4Glc. This compound has garnered significant attention due to its various biological activities, particularly in promoting health in neonates and influencing gut microbiota composition.

1. Production and Synthesis

This compound can be synthesized through metabolic engineering of Escherichia coli. A study demonstrated the large-scale production of NLT from lactose using engineered bacterial strains, which allows for efficient production methods that can be scaled for commercial applications . The synthesis process involves the expression of specific glycosyltransferases that facilitate the formation of the oligosaccharide from simpler sugar precursors.

2.1 Prebiotic Effects

NLT exhibits prebiotic properties, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. These bacteria are essential for maintaining gut health and enhancing immune function in infants. Research indicates that HMOs like NLT serve as substrates for these probiotics, leading to improved gut microbiota diversity and stability .

2.2 Immune Modulation

Studies have shown that this compound can modulate immune responses. It enhances the production of immunoglobulin A (IgA) in the gut, which plays a crucial role in mucosal immunity. By promoting IgA secretion, NLT helps protect against gastrointestinal infections and contributes to overall immune system development in neonates .

2.3 Anti-adhesive Properties

NLT has been found to possess anti-adhesive properties against pathogens such as Escherichia coli and Streptococcus pneumoniae. The oligosaccharide can inhibit the binding of these pathogens to intestinal epithelial cells, thereby reducing the risk of infections . This mechanism is particularly vital in protecting vulnerable populations, such as newborns, from harmful bacterial colonization.

3.1 Case Studies on Biological Activity

Several studies have explored the biological activity of this compound:

- Prebiotic Study : A clinical trial demonstrated that infants fed formula supplemented with NLT showed increased levels of beneficial bacteria compared to those on standard formula .

- Immune Response Study : In vitro studies indicated that NLT significantly increased IgA production in cultured intestinal cells, suggesting its potential role in enhancing mucosal immunity .

- Pathogen Interaction Study : Binding assays revealed that NLT effectively reduced the adhesion of pathogenic bacteria to intestinal cells by competing with them for binding sites .

4. Data Tables

| Study Type | Findings |

|---|---|

| Prebiotic Effects | Increased growth of Bifidobacterium and Lactobacillus in infants fed NLT-supplemented formula |

| Immune Modulation | Enhanced IgA production in intestinal cell cultures treated with NLT |

| Anti-adhesive Properties | Reduced adhesion of E. coli and S. pneumoniae to intestinal epithelial cells |

5. Conclusion

This compound is a significant component of human milk with diverse biological activities that contribute to neonatal health. Its prebiotic effects, immune modulation capabilities, and anti-adhesive properties make it a valuable subject for further research, particularly regarding its potential applications in infant nutrition and disease prevention.

Future studies focusing on the long-term impacts of NLT supplementation in infant diets could provide deeper insights into its role in shaping gut microbiota and enhancing immune responses.

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMYDHMFFAVMMM-PLQWBNBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926585 | |

| Record name | Lacto-N-neotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13007-32-4 | |

| Record name | Lacto-N-neotetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13007-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-neotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-neotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTO-N-NEOTETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY63N40B1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。